N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound is a thiazole-based heterocyclic molecule featuring a 3,4-dimethoxyphenyl substituent at the 4-position of the thiazole ring and a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety. The methoxy groups on the phenyl ring may enhance solubility and influence binding interactions, while the benzodioxine system contributes to conformational rigidity .
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-24-15-5-3-12(9-17(15)25-2)14-11-28-20(21-14)22-19(23)13-4-6-16-18(10-13)27-8-7-26-16/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWOMZJAZLISFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H17N5O4S2
- Molecular Weight : 455.51 g/mol
- SMILES Notation : COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC=C3)OC
This structure features a benzodioxole moiety, which is known for contributing to various biological activities.
1. Anti-inflammatory Activity
Research has shown that compounds containing the benzodioxane scaffold exhibit notable anti-inflammatory effects. For instance, derivatives of 1,4-benzodioxane have been documented to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models. In one study, a related compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .
2. Anticancer Properties
This compound has shown promising anticancer activity. A study highlighted that compounds with similar structural features inhibited cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action appears to involve the modulation of key signaling pathways such as p38 MAPK and HSF1 pathways .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains and fungi. The presence of the thiazole ring is believed to enhance its interaction with microbial targets, leading to effective inhibition .
Case Studies
Case Study 1: Anti-inflammatory Effects
In an experimental model of arthritis, a related benzodioxane derivative was administered and resulted in a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced levels of inflammatory mediators such as TNF-alpha and IL-6 .
Case Study 2: Anticancer Efficacy
A xenograft model using human ovarian carcinoma cells demonstrated that treatment with this compound led to a notable decrease in tumor size after four weeks of treatment. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Benzodioxane Derivative A | C20H17N5O4S2 | Anti-inflammatory |
| Benzodioxane Derivative B | C21H19N5O4S | Anticancer |
| Benzodioxane Derivative C | C22H20N5O5S | Antimicrobial |
These comparisons illustrate the potential variations in biological activity based on structural modifications within the benzodioxane framework.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing core structural features (thiazole, benzodioxine, or substituted aryl groups). Key differences in substituents, physicochemical properties, and inferred biological activities are highlighted.
Structural Analogues and Substituent Variations
Key Observations
- Substituent Position and Electronic Effects: The 3,4-dimethoxyphenyl group in the target compound (vs. 2,5-dimethoxy in ) provides distinct electronic profiles due to para-methoxy orientation, favoring interactions with polar residues in enzyme active sites.
- Linker and Core Modifications: The benzodioxine-6-carboxamide in the target compound offers rigidity compared to the ethanamide linker in , which may stabilize bound conformations in protein targets.
- Biological Relevance: Compounds with methoxy-substituted aryl groups (target, ) are frequently associated with kinase or GPCR modulation due to their ability to engage in π-π stacking and hydrogen bonding .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide?
- Methodology : Multi-step synthesis is typically employed, starting with the formation of the thiazole ring via cyclocondensation of thiourea derivatives with α-haloketones. Subsequent coupling with a benzodioxine-carboxamide moiety is achieved using peptide coupling agents (e.g., HATU or EDC) under inert conditions. Intermediate purification via column chromatography and characterization by TLC are critical for yield optimization .
- Key Considerations : Reaction temperature, solvent selection (e.g., DMF or THF), and protecting group strategies for methoxy and benzodioxine functionalities must be carefully controlled to avoid side reactions.
Q. What analytical techniques are essential for characterizing this compound post-synthesis?
- Methodology :
- Structural Confirmation : Use -NMR and -NMR to verify aromatic proton environments and substituent positioning. IR spectroscopy confirms amide (C=O, ~1650 cm) and ether (C-O-C, ~1250 cm) bonds .
- Purity Assessment : High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data for this compound?
- Methodology :
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsome assays (e.g., human/rat) to identify rapid degradation pathways.
- Bioavailability Studies : Conduct permeability assays (Caco-2 cells) and plasma protein binding experiments to evaluate absorption limitations .
- Data Interpretation : Contradictions may arise from poor solubility or off-target effects. Use structural analogs with modified lipophilicity (e.g., replacing methoxy groups) to isolate contributing factors .
Q. What computational approaches are effective for predicting target interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with potential targets (e.g., kinases or GPCRs). Validate predictions with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability over 100+ ns trajectories .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors to guide lead optimization .
Q. How should crystallographic data discrepancies be addressed during structural refinement?
- Methodology : Employ the SHELX suite (SHELXL for refinement) to resolve issues like disordered solvent molecules or twinning. Use the Olex2 GUI for real-time visualization of electron density maps. Validate hydrogen bonding networks and torsion angles against similar benzodioxine-thiazole structures .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results across cell lines?
- Methodology :
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) on resistant vs. sensitive cell lines to identify differentially expressed genes (e.g., ABC transporters or apoptosis regulators).
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm direct target binding in relevant cell models .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- Hazard Mitigation : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact. Store at -20°C under nitrogen to prevent degradation.
- First Aid : For accidental exposure, rinse skin/eyes with water for 15+ minutes and consult medical guidance. No specific antidote is reported; symptomatic treatment is advised .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
